molecular formula C15H17NO5 B7574981 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid

Cat. No. B7574981
M. Wt: 291.30 g/mol
InChI Key: PBIFJTXXHPWXLT-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid, also known as BDP-9066, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid may also have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anticancer properties.
Biochemical and Physiological Effects:
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid has been shown to have various biochemical and physiological effects. In animal studies, 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective and anticancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid for lab experiments is its relatively low toxicity and high stability. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be dependent on the specific cell or tissue type being studied.

Future Directions

There are many potential future directions for research on 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid. For example, further studies could investigate its potential therapeutic applications in other fields, such as cardiology and immunology. Additionally, studies could explore the optimal dosages and administration methods for 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid, as well as its potential side effects and interactions with other drugs. Finally, studies could investigate the underlying mechanisms of 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid's neuroprotective and anticancer properties, which could lead to the development of new drugs with similar effects.

Synthesis Methods

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylacetic acid with isobutylamine, followed by condensation with acetylacetone and then with glycine. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid has been studied extensively for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid has been shown to have anticancer properties and may be useful in the treatment of various types of cancer.

properties

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-10(2)16(8-15(18)19)14(17)6-4-11-3-5-12-13(7-11)21-9-20-12/h3-7,10H,8-9H2,1-2H3,(H,18,19)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIFJTXXHPWXLT-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC(=O)O)C(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid

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